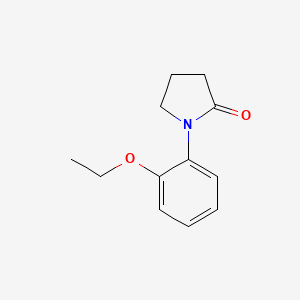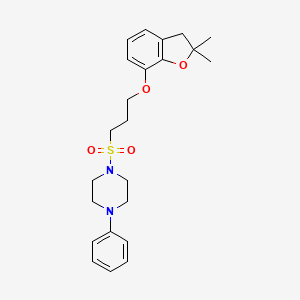
1-(3-fluorobenzyl)-N-(2-methoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(3-fluorobenzyl)-N-(2-methoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide is a chemical compound that belongs to the class of dihydropyridines. It has been studied extensively for its potential applications in scientific research.
Scientific Research Applications
Met Kinase Inhibition
Research into compounds structurally similar to 1-(3-fluorobenzyl)-N-(2-methoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide highlights their potential in targeting the Met kinase superfamily. One such compound demonstrated significant tumor stasis in a human gastric carcinoma model, emphasizing the therapeutic prospects in cancer treatment due to excellent efficacy and safety profiles (G. M. Schroeder et al., 2009).
HIV Integrase Inhibition
N-benzyl-5,6-dihydroxypyrimidine-4-carboxamides, sharing a core structural motif with the subject compound, exhibit potent inhibition of the HIV-1 integrase-catalyzed strand transfer process. This underscores their utility in AIDS treatment, where one specific compound demonstrated significant activity and pharmacokinetic properties favorable for clinical development (P. Pace et al., 2007).
Cytotoxic Activity Against Cancer Cells
Compounds related to 1-(3-fluorobenzyl)-N-(2-methoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide have been synthesized with a focus on their cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells. This area of research offers insights into the potential anticancer applications of such molecules, suggesting they could contribute to the development of new therapeutic agents (Ashraf S. Hassan et al., 2014).
Antibacterial Activity
Further research into compounds structurally analogous to the subject compound revealed their antimicrobial activity. Specifically, a series of N1-(3-chloro-4-fluorophenyl)-N4-substituted semicarbazone derivatives demonstrated significant antibacterial and moderate antifungal activities. This suggests potential applications in developing new antimicrobial agents, highlighting the versatility of this chemical framework (M. Ahsan et al., 2016).
properties
IUPAC Name |
1-[(3-fluorophenyl)methyl]-N-(2-methoxyphenyl)-2-oxopyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17FN2O3/c1-26-18-10-3-2-9-17(18)22-19(24)16-8-5-11-23(20(16)25)13-14-6-4-7-15(21)12-14/h2-12H,13H2,1H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEEPITDJBLJBKJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)C2=CC=CN(C2=O)CC3=CC(=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-fluorobenzyl)-N-(2-methoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[4-(dimethylamino)phenyl]-4-(2-thienyl)tetrahydro-2H-pyran-4-carboxamide](/img/structure/B2971074.png)
![5-(3,5-dimethoxyphenyl)-3-[1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazole](/img/structure/B2971075.png)

![N-(2H-1,3-benzodioxol-5-yl)-1-[(2,4-dichlorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2971079.png)
![tert-butyl [7-(3,4-diethoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetate](/img/structure/B2971080.png)

![4-({6-Amino-5-bromo-2-[(2-bromo-4-cyanophenyl)amino]pyrimidin-4-yl}oxy)-3,5-dimethylbenzonitrile](/img/structure/B2971083.png)
![3-Ethyl-[1,2,4]triazolo[4,3-a]pyridin-6-yl-methanamine hydrochloride](/img/structure/B2971084.png)
![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)ethanesulfonamide](/img/structure/B2971086.png)


![(6-fluoro-1,1-dioxido-4-(4-(trifluoromethoxy)phenyl)-4H-benzo[b][1,4]thiazin-2-yl)(morpholino)methanone](/img/structure/B2971094.png)
![benzyl 6-(4-ethylphenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate](/img/structure/B2971095.png)
![2-((1-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B2971097.png)